molecular formula C8H12N2O2 B6429825 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol CAS No. 1862429-31-9

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol

Cat. No.: B6429825
CAS No.: 1862429-31-9
M. Wt: 168.19 g/mol
InChI Key: ZQMIALXBGSALGX-UHFFFAOYSA-N
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Description

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol is a heterocyclic compound that features a pyrazole ring and an oxolane ring. Compounds containing pyrazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-2-9-10(3-6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMIALXBGSALGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol can be compared with other pyrazole-containing compounds, such as:

The uniqueness of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to an oxolan (tetrahydrofuran) moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

The biological activity of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in cellular proliferation and signaling pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.2Induction of apoptosis
A549 (Lung)7.8Inhibition of cell proliferation
HeLa (Cervical)6.5Cell cycle arrest

Enzyme Inhibition

The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it disrupts the folate metabolism pathway, leading to reduced cell growth in rapidly dividing cells.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Dihydrofolate Reductase12.0
Cyclin-dependent Kinase 215.5

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Studies indicate it could potentially mitigate oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol against breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y neuroblastoma cells. The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

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